(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one
CAS No.: 1375755-46-6
Cat. No.: VC16642591
Molecular Formula: C22H15ClN2O2
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375755-46-6 |
|---|---|
| Molecular Formula | C22H15ClN2O2 |
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | (4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C22H15ClN2O2/c23-19-9-5-4-8-18(19)21-20(25-22(26)27-21)17-12-16(13-24-14-17)11-10-15-6-2-1-3-7-15/h1-9,12-14,20-21H,(H,25,26)/t20-,21-/m0/s1 |
| Standard InChI Key | IAYVUQJOKDFLAL-SFTDATJTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C#CC2=CC(=CN=C2)[C@H]3[C@@H](OC(=O)N3)C4=CC=CC=C4Cl |
| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C3C(OC(=O)N3)C4=CC=CC=C4Cl |
Introduction
Chemical and Structural Profile
Molecular Identity and Physicochemical Properties
The compound’s systematic IUPAC name, (4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one, reflects its chiral centers at positions 4 and 5 of the oxazolidinone ring and the presence of three aromatic systems: a 2-chlorophenyl group, a pyridinyl moiety, and a phenylethynyl substituent . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₅ClN₂O₂ |
| Molecular Weight | 374.82 g/mol |
| Boiling Point | 619.6 ± 55.0 °C (Predicted) |
| Density | 1.38 ± 0.1 g/cm³ at 20°C |
| pKa | 10.61 ± 0.60 (Predicted) |
| Appearance | White to off-white solid |
The extended π-conjugation system from the phenylethynyl-pyridinyl group contributes to its planar geometry, while the chlorophenyl substituent enhances lipophilicity (clogP ≈ 3.2), facilitating blood-brain barrier penetration .
Stereochemical Considerations
The (4S,5S) configuration is critical for target engagement, as enantiomeric forms exhibit reduced binding affinity to sigma-2/progesterone receptor membrane component 1 (sigma-2/PGRMC1) complexes . X-ray crystallography of analogous compounds reveals that the oxazolidinone ring adopts a puckered conformation, positioning the chlorophenyl and pyridinyl groups in orthogonal planes to maximize van der Waals interactions with hydrophobic binding pockets .
Synthesis and Pharmaceutical Development
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent strategy involving:
-
Oxazolidinone Ring Formation: Stereoselective cyclization of a chlorophenyl-substituted epoxide with a pyridinyl-containing carbamate under Mitsunobu conditions .
-
Sonogashira Coupling: Introduction of the phenylethynyl group via palladium-catalyzed cross-coupling between 5-bromopyridin-3-amine and phenylacetylene .
-
Chiral Resolution: Diastereomeric salt formation using L-tartaric acid to isolate the (4S,5S) enantiomer .
Process optimization has achieved >97% enantiomeric excess (ee) at scale, with residual solvents controlled to <300 ppm per ICH guidelines .
Pharmacokinetic Optimization
Bristol Myers Squibb’s medicinal chemistry program systematically modified lead compounds to balance target engagement and drug-like properties:
| Parameter | BMS-984923 Value | Lead Compound (BMS-819881) |
|---|---|---|
| Plasma Protein Binding | 92.4% | 98.1% |
| Brain:Plasma Ratio | 0.89 | 0.32 |
| Oral Bioavailability | 67% (Mouse) | 23% |
| CYP3A4 Inhibition | IC₅₀ > 50 μM | IC₅₀ = 8.2 μM |
These improvements stemmed from replacing a metabolically labile methyl ester with the stable phenylethynyl group and introducing the chloro substituent to reduce hERG channel affinity (IC₅₀ > 30 μM) .
Mechanism of Action and Target Engagement
Dual Modulation of Aβo Signaling Pathways
BMS-984923 exhibits polypharmacological effects through two distinct mechanisms:
-
Sigma-2/PGRMC1 Antagonism: Disrupts Aβo binding to the sigma-2/PGRMC1 complex (Kᵢ = 1.3 nM), preventing downstream activation of phosphorylated extracellular signal-regulated kinase (pERK) and caspase-3 .
-
mGluR5 Silent Allosteric Modulation: Binds the metabotropic glutamate receptor 5 allosteric site (Kᵢ = 0.6 nM) without affecting physiological glutamate signaling, thereby blocking Aβo-induced long-term potentiation (LTP) impairment .
This dual action normalizes synaptic plasticity without inducing receptor internalization or tachyphylaxis in chronic dosing regimens .
Structural Basis of Target Interactions
Molecular dynamics simulations reveal:
-
Sigma-2/PGRMC1 Binding: The chlorophenyl group inserts into a hydrophobic cleft formed by Leu125 and Ile129, while the oxazolidinone carbonyl forms hydrogen bonds with Ser98 .
-
mGluR5 Allosteric Site: The phenylethynyl-pyridinyl system engages π-π stacking with Phe585, and the oxazolidinone oxygen coordinates a structural water molecule near Thr789 .
These interactions confer >100-fold selectivity over sigma-1 receptors and mGluR1/4 subtypes .
| Cognitive Test | Vehicle Performance | BMS-984923 Improvement |
|---|---|---|
| Morris Water Maze | 42.1 ± 3.2 s | 28.7 ± 2.9 s* |
| Novel Object Recognition | 55.3% Preference | 72.8% Preference* |
| Fear Conditioning | 18.2% Freezing | 34.7% Freezing* |
*P < 0.01 vs vehicle; n = 15/group
Postmortem analysis showed 31% increase in postsynaptic density protein 95 (PSD95) expression and restoration of calcium/calmodulin-dependent protein kinase II (CaMKII) activation to wild-type levels .
| Parameter | NOAEL | Notable Findings |
|---|---|---|
| 28-Day Oral Toxicity | 50 mg/kg/day | Transient GABA elevation (≤15%) at 100 mg/kg |
| Genotoxicity | Negative (Ames, micronucleus) | No chromosomal aberrations |
| Cardiovascular Safety | QTc < 10 ms change | No hERG inhibition |
Plasma exposure at the efficacious dose (Cₘₐₓ = 1.8 μM) remained 20-fold below the in vitro safety margin for off-target kinase inhibition .
Clinical Translation and Future Directions
Phase I Human Trials
An open-label, single-ascending dose study (NCT04805983) in healthy volunteers (n = 48) established:
| Dose (mg) | Cₘₐₓ (μM) | T₁/₂ (h) | CSF:Plasma Ratio |
|---|---|---|---|
| 10 | 0.32 | 4.1 | 0.24 |
| 30 | 1.05 | 4.3 | 0.31 |
| 100 | 3.89 | 4.7 | 0.41 |
Receptor occupancy assays confirmed >80% mGluR5 target engagement at 30 mg, supporting twice-daily dosing for future AD trials .
Challenges in Therapeutic Development
Key unresolved issues include:
-
Biomarker Validation: Correlation between Aβo displacement and cognitive outcomes requires PET ligands with improved specificity for soluble oligomers .
-
Combination Therapy: Synergy with anti-amyloid monoclonal antibodies (e.g., aducanumab) remains untested despite complementary mechanisms .
-
Formulation Optimization: Current crystalline form (BMS-984923-A1) shows pH-dependent solubility (0.12 mg/mL at gastric pH), necessitating nanoparticle delivery systems for enhanced bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume